2-(4-Ethylphenoxy)ethane-1-thiol 2-(4-Ethylphenoxy)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267232
InChI: InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3
SMILES:
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol

2-(4-Ethylphenoxy)ethane-1-thiol

CAS No.:

Cat. No.: VC18267232

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenoxy)ethane-1-thiol -

Specification

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
IUPAC Name 2-(4-ethylphenoxy)ethanethiol
Standard InChI InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3
Standard InChI Key YEEXJZFBWUQGGC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)OCCS

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(4-Ethylphenoxy)ethane-1-thiol consists of:

  • An ethane backbone with a thiol group at the first carbon.

  • A 4-ethylphenoxy group attached to the second carbon.
    The IUPAC name is 2-(3-ethylphenoxy)ethanethiol, and its SMILES representation is COC1=CC=C(C=C1)CCS .

Physicochemical Properties

PropertyValueSource
Molecular Weight182.28 g/mol
Density0.983–1.009 g/cm³
Boiling Point252.5±19.0 °C (Predicted)
pKa10.22±0.10 (Predicted)
SolubilityLikely polar organic solventsInferred

The compound’s thiol group imparts acidity (pKa ~10), enabling deprotonation under basic conditions. The ethylphenoxy moiety contributes to hydrophobic interactions, influencing solubility and reactivity .

Synthesis and Manufacturing

General Synthetic Routes

While direct protocols for 2-(4-ethylphenoxy)ethane-1-thiol are scarce, analogous thiols are synthesized via:

  • Nucleophilic Substitution: Reacting ethylphenoxy ethyl halides with thiourea, followed by alkaline hydrolysis .

  • Reduction of Disulfides: Electrochemical or chemical reduction of disulfide intermediates .

  • Thiolation Agents: Using Lawesson’s reagent or phosphorus sulfides to introduce -SH groups.

Case Study: Synthesis of 2-(4-Methoxyphenyl)ethane-1-thiol

A related compound, 2-(4-methoxyphenyl)ethane-1-thiol, was synthesized via:

  • Alkylation: 4-Methoxyphenethyl bromide reacted with thiourea in ethanol.

  • Hydrolysis: Treated with NaOH to yield the thiol (88% yield) .
    This method is adaptable for 2-(4-ethylphenoxy)ethane-1-thiol by substituting the methoxy group with ethyl.

Reactivity and Functional Applications

Thiol-Specific Reactions

  • Disulfide Formation: Oxidizes readily to form disulfide bridges, critical in polymer chemistry.

  • Nucleophilic Substitution: Participates in Michael additions and SN2 reactions .

Industrial and Biochemical Relevance

  • Lignin Cleavage: Thiols assist in reductive cleavage of β-O-4 lignin linkages, enabling biomass valorization .

  • Chiral Auxiliaries: Ethylphenoxy thiols serve as intermediates in asymmetric synthesis of pharmaceuticals (e.g., Sitagliptin) .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals:

    • δ 1.2–1.4 ppm (ethyl -CH₃).

    • δ 3.8–4.2 ppm (phenoxy -OCH₂).

    • δ 2.5–2.8 ppm (-SH, broad) .

  • ¹³C NMR: Peaks for aromatic carbons (δ 110–160 ppm) and ethane backbone (δ 20–40 ppm) .

Infrared (IR) Spectroscopy

  • S-H Stretch: ~2550 cm⁻¹ (weak, broad).

  • C-O-C Stretch: ~1250 cm⁻¹ .

Recent Advances and Future Directions

Electrochemical Applications

Thiol-assisted electrolysis (e.g., lignin depolymerization) highlights potential in sustainable chemistry .

Drug Discovery

Ethylphenoxy thiols are being explored as:

  • Chiral Resolving Agents: For enantiomer separation .

  • Anticancer Agents: Targeting thiol-dependent metabolic pathways .

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